Home > Products > Screening Compounds P69128 > (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone
(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone - 1000343-83-8

(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone

Catalog Number: EVT-3333319
CAS Number: 1000343-83-8
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone is a synthetic cannabinoid that belongs to a class of compounds known as indole derivatives. These compounds are characterized by their structural features, which often include an indole or indazole core. The specific compound in question has garnered attention due to its potential psychoactive effects and its classification as a novel psychoactive substance.

Source

This compound is synthesized in laboratory settings and has been identified in various forensic analyses of synthetic cannabinoid products. Its presence has been noted in herbal mixtures marketed as legal alternatives to cannabis, contributing to its classification as a designer drug. The chemical structure suggests it may interact with cannabinoid receptors in the brain, similar to other synthetic cannabinoids .

Classification

(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone falls under the category of synthetic cannabinoids, specifically within the subclass of indole derivatives. These substances are often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis, and can exhibit varying degrees of agonistic activity at cannabinoid receptors, particularly CB1 and CB2 .

Synthesis Analysis

Methods

The synthesis of (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone typically involves multi-step organic reactions. A common approach includes:

  1. Formation of Indole and Indazole Precursors: Starting materials such as 6-methoxyindole and 6-methoxyindazole are synthesized through standard organic synthesis techniques.
  2. Coupling Reaction: The indole and indazole moieties are coupled using methods such as cross-coupling reactions facilitated by palladium catalysts.
  3. Methanone Formation: Finally, the introduction of a carbonyl group (methanone) is achieved through acylation reactions.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring the progress and purity of the reactions .

Molecular Structure Analysis

Data

The molecular formula for this compound is C17H16N2O2C_{17}H_{16}N_2O_2, with a molecular weight of approximately 284.32 g/mol. The compound's structure features two methoxy groups attached to the indole and indazole rings, which significantly influence its pharmacological properties.

Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions typical for indole derivatives:

  1. Oxidation: Indoles can be oxidized to form more reactive intermediates.
  2. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks on the aromatic rings.
  3. Decarboxylation: If carboxylic acid derivatives are involved, decarboxylation may occur under certain conditions.

Technical Details

These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into the reaction mechanisms and product formation .

Mechanism of Action

Process

The mechanism of action for (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone primarily involves its interaction with cannabinoid receptors in the central nervous system:

  1. Binding Affinity: The compound exhibits binding affinity for CB1 receptors, mimicking the action of natural cannabinoids.
  2. Agonistic Activity: Upon binding, it activates these receptors, leading to psychoactive effects similar to those produced by tetrahydrocannabinol.

Data

Studies indicate that synthetic cannabinoids often have higher potency than natural cannabinoids due to their structural modifications, which can enhance receptor binding .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone include:

  • Appearance: Typically exists as a fine crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to light or moisture.
  • Reactivity: Can participate in electrophilic aromatic substitution due to the presence of electron-rich aromatic systems.

Relevant analyses often involve determining melting points, boiling points, and reactivity profiles through standardized tests .

Applications

Scientific Uses

This compound is primarily used in research contexts related to pharmacology and toxicology:

  1. Psychoactive Research: Studied for its effects on cannabinoid receptors and potential therapeutic applications in pain management or appetite stimulation.
  2. Forensic Science: Identified in herbal products marketed as legal highs; important for developing detection methods for new psychoactive substances.

Research continues into understanding its full pharmacological profile and potential implications for human health .

Introduction to Bifunctional Indazole-Indole Hybrid Architectures

Structural Classification within Novel Psychoactive Substances (NPS)

(6-Methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone (CAS 1000343-83-8) represents an advanced bifunctional hybrid scaffold within synthetic cannabinoid receptor agonists (SCRAs). Its architecture merges two pharmacologically significant heterocycles: a 6-methoxy-1H-indazole moiety and a 6-methoxy-1H-indole unit, linked via a ketone bridge. This molecular framework (C₁₈H₁₅N₃O₃, MW 321.34 g/mol) exhibits planar biaryl symmetry, with methoxy groups positioned identically on each aromatic system [1]. The compound’s SMILES notation (O=C(C₁=NNC₂=C₁C=CC(OC)=C₂)C₃=CNC₄=C₃C=CC(OC)=C₄) reveals its tautomeric preference for the 1H-indazole form, stabilized by intramolecular hydrogen bonding [3] [10]. Within NPS classifications, it belongs to the third-generation SCRAs characterized by:

  • Dual heterocyclic hybridization (indazole + indole)
  • Methoxy substitutions at C6 positions
  • Ketone-linked topology replacing traditional carbazole or naphthoyl groups

Table 1: Structural Taxonomy of Hybrid Cannabinomimetics

Structural FeatureTraditional SCRAsIndazole-Indole Hybrids
Core StructureNaphthoylindolesBifunctional indazole-indole
Linker ChemistryAmide or ester bondsKetone bridge
Substitution PatternPentyl/fluorophenyl chainsSymmetric methoxy groups
Scaffold ComplexityMonocyclic dominantBicyclic fused systems
Molecular Weight Range250-350 g/mol300-400 g/mol

This structural evolution enhances receptor binding versatility while complicating metabolic degradation pathways, contributing to prolonged pharmacological effects [4] [10].

Historical Development of Indole-Based Cannabinomimetics

The compound emerges from three decades of strategic modifications to indole-based pharmacophores:

  • First-generation AAIs (1980s-1990s): Pravadoline’s discovery established aminoalkylindoles (AAIs) as non-opioid analgesics. Its non-prostaglandin-mediated activity hinted at cannabinoid receptor engagement, though with weak affinity (CB1 Ki >10μM) [4].
  • Second-generation optimization: WIN-55212-2’s development introduced conformational restraint via morpholinoethyl side chains, boosting CB1 affinity (Ki=1.9nM). This established C3-acylation as critical for receptor recognition [4] [8].
  • Third-generation hybridization: Incorporation of indazole cores (2010s) addressed metabolic instability. JWH-018 analogues demonstrated enhanced CB2 selectivity, but the current compound represents a divergence through symmetric methoxy decoration and ketone-linked dimerization [10].

Table 2: Evolution of Indole/Indazole Cannabinomimetics

Evolution StageKey CompoundsStructural InnovationsPrimary Limitations
Proto-cannabinoidsPravadolineN-Benzoyl indole coreLow CB1 affinity, COX inhibition
First-Gen SCRAsWIN-55212-2Conformationally locked side chainsPsychoactivity, receptor promiscuity
Hybrid ScaffoldsJWH-018, AM-2201Naphthoyl indoles/indazolesHepatotoxicity, abuse potential
Bifunctional Hybrids(6-Methoxy-indazolyl)-(6-methoxy-indolyl)methanoneKetone-linked symmetric heterocyclesUndefined metabolic pathways

The target compound exemplifies pharmacophore fusion, integrating the indazole’s metabolic resilience with indole’s receptor efficacy [3] [10].

Pharmacological Rationale for Dual Heterocyclic Scaffolds

The bifunctional architecture confers distinctive pharmacodynamic advantages through three synergistic mechanisms:

  • Receptor Docking Precision: Molecular modeling reveals the ketone carbonyl forms hydrogen bonds with Lys192 of CB1 (3D distance: 2.8Å), while methoxy groups occupy accessory hydrophobic pockets. This dual-point anchoring enhances binding specificity over monosubstituted analogues [8].

  • Functional Activity Modulation: The compound’s balanced agonism at CB1 (EC₅₀=28nM) and CB2 (EC₅₀=9nM) arises from indazole’s π-stacking capability and indole’s electrostatic interactions. This contrasts with WIN-55212-2’s CB1-preference, demonstrating how scaffold hybridization redistributes receptor affinity [4] [8].

  • Structure-Activity Relationship (SAR) Advantages:

  • Methoxy positioning: C6-substitution avoids steric clashes with Val196/Val261 in CB1 binding crevices
  • Indazole tautomerism: 1H-configuration optimizes H-bond donation to Ser383
  • Ketone polarity: Carbonyl group mimics endogenous ligand anandamide’s carboxamide interactions

Table 3: SAR Analysis of Key Structural Elements

Structural ElementPharmacological ImpactTarget Receptor Interaction
6-Methoxy group (indole)Enhanced CB2 selectivity (8-fold over CB1)Hydrophobic pocket occupation in CB2
6-Methoxy group (indazole)Metabolic stability (blocks CYP3A4 oxidation)Steric hindrance of deactivating enzymes
Ketone linkerConformational rigidity for precise dockingHydrogen bonding with Lys192/Phe268
Indazole 1H-tautomerOptimal dipole alignment with binding siteH-bond donation to Ser383 (CB1)/Ser112 (CB2)
Planar biaryl systemEnhanced membrane permeability (logP=3.2)π-Stacking with Phe170/Trp356

This SAR profile demonstrates how strategic bioisosteric replacement (indole→indazole) and symmetric substitution yield high-affinity ligands with improved selectivity profiles [3] [8] [10].

Properties

CAS Number

1000343-83-8

Product Name

(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone

IUPAC Name

(6-methoxy-1H-indazol-3-yl)-(6-methoxy-1H-indol-3-yl)methanone

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c1-23-10-3-5-12-14(9-19-15(12)7-10)18(22)17-13-6-4-11(24-2)8-16(13)20-21-17/h3-9,19H,1-2H3,(H,20,21)

InChI Key

JPPADZHZJKILNI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=NNC4=C3C=CC(=C4)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=NNC4=C3C=CC(=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.